N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
Description
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-13-4-2-1-3-11(13)10-17-12-5-6-14-15(9-12)19-8-7-18-14/h1-6,9,17H,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJHQJLKWLBVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine typically involves the following steps:
Formation of the Benzodioxane Core: The benzodioxane core can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the benzodioxane core with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Amination: The final step involves the introduction of the amine group. This can be achieved through a reductive amination reaction using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzodioxane derivatives.
Scientific Research Applications
N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition.
Comparison with Similar Compounds
Key Findings and Implications
- Fluorine’s Role : The 2-fluorobenzyl group in the target compound balances lipophilicity and metabolic stability, offering advantages over bulkier substituents (e.g., tert-butyl in ) .
- Synthetic Challenges : Direct benzylation reactions (e.g., ) require optimized catalysts (e.g., Pd or Zn-NHC systems) to achieve >80% yields .
Biological Activity
N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is a synthetic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to a class of molecules characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is known for its potential pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 273.31 g/mol. The compound features:
- 2,3-Dihydrobenzo[b][1,4]dioxin core : This bicyclic structure contributes to its biological activities.
- Fluorobenzyl group : The presence of fluorine enhances the lipophilicity and potential binding interactions with biological targets.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Enzyme Inhibition : The sulfonamide and amine functionalities in the compound are known to inhibit various enzymes. For instance, compounds with similar structures have shown inhibitory effects on α-glucosidase and lipoxygenase enzymes, suggesting potential applications in managing diabetes and inflammatory conditions.
- Anti-Hepatotoxic Activity : Some derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin scaffold have demonstrated hepatoprotective properties in preclinical studies.
The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets. The fluorobenzyl group may enhance binding affinity due to increased hydrophobic interactions. Additionally, the compound's structural complexity allows for multiple points of interaction with target proteins.
Case Studies
- Inhibition of α-Glucosidase : A study demonstrated that derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin structure showed significant inhibition against α-glucosidase with IC50 values in the low micromolar range. This suggests potential for developing antidiabetic agents .
- Anti-inflammatory Activity : Another research project explored the anti-inflammatory effects of related compounds in vitro. Results indicated that these compounds could reduce pro-inflammatory cytokine levels in stimulated macrophages .
Comparative Analysis
The following table summarizes the biological activities associated with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzodioxane moiety | Enzyme inhibition (α-glucosidase) |
| 4-Methylbenzenesulfonamide | Sulfonamide group | Enzyme inhibition |
| Acarbose | Glucosidase inhibitor | Diabetes management |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
